methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS: 689747-00-0) is a 1,2,4-triazole derivative characterized by a sulfanylacetate ester moiety and two key substituents: a 3,5-dimethoxyphenyl formamido group at position 5 and a 2,5-dimethylphenyl group at position 4 of the triazole ring .
Properties
IUPAC Name |
methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-14-6-7-15(2)19(8-14)27-20(25-26-23(27)33-13-21(28)32-5)12-24-22(29)16-9-17(30-3)11-18(10-16)31-4/h6-11H,12-13H2,1-5H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUOQEXNOUAAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and aromatic substituents can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring and aromatic substituents can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group may also play a role in modulating the compound’s activity by forming reversible or irreversible bonds with target molecules.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its 1,2,4-triazole core, which distinguishes it from other heterocyclic systems. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Core Heterocycle: The 1,2,4-triazole core in the target compound offers distinct electronic and steric properties compared to 1,3,5-triazines () or pyrazole-thiazole hybrids (). Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability .
- Substituent Effects : The 3,5-dimethoxy groups on the phenyl ring likely improve solubility compared to fluorophenyl or lipophilic cyclohexylmethyl groups in other compounds . The sulfanylacetate ester may confer hydrolytic instability, contrasting with the more stable amide or ketone groups in analogs .
Physicochemical Properties
Biological Activity
Methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that falls under the category of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its significant role in various biological processes. The presence of the sulfanyl group and the methoxy-substituted phenyl moieties contributes to its potential biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for such compounds often fall within a range that suggests potential utility in treating infections caused by resistant organisms .
Anticancer Activity
Triazole derivatives have also been studied for their anticancer effects. In vitro assays have demonstrated that certain triazole compounds can inhibit the growth of cancer cell lines. For example, compounds similar to this compound have been reported to exhibit cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations .
The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes. This includes inhibition of enzyme activity essential for cell division and proliferation in pathogens and cancer cells. Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function .
1. Antifungal Activity Study
A study evaluated the antifungal properties of a series of triazole derivatives, including those structurally related to this compound. The results indicated significant inhibition against several phytopathogenic fungi with varying MIC values depending on the specific derivative tested .
2. Anticancer Efficacy
Another research effort focused on the anticancer efficacy of similar triazole compounds against colon carcinoma HCT-116 cell lines. The study reported IC50 values as low as 6.2 μM for certain derivatives, highlighting their potential as chemotherapeutic agents .
Data Tables
| Activity | Compound | IC50 (μM) | Target |
|---|---|---|---|
| Antifungal | Triazole Derivative A | 10 | Fungal Cell Growth |
| Anticancer | Methyl 2-[(5-{...}) | 6.2 | HCT-116 Colon Carcinoma |
| Antibacterial | Triazole Derivative B | 15 | Bacterial Strain X |
Q & A
Q. What are the standard synthetic routes for methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection strategies. For example, triazole derivatives are often synthesized via cyclization of thiosemicarbazides or by reacting trichlorotriazine intermediates with substituted phenols/amines (as seen in analogous triazine-based syntheses) . Characterization :
- NMR (¹H/¹³C) confirms structural integrity.
- HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight.
- Melting point analysis ensures consistency with literature values.
Table 1 : Example Analytical Data
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | HPLC | ≥98% |
| Molecular Weight | ESI-MS | [Calculated] vs. Observed |
| Structural Confirmation | ¹H NMR | Peaks aligned with predicted shifts |
Q. How is the bioactivity of this compound initially screened in academic settings?
- Methodological Answer : Initial bioactivity screening employs in vitro assays targeting specific enzymes or receptors (e.g., kinase inhibition, antimicrobial activity). Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions. For example, enzyme inhibition assays utilize spectrophotometric detection of substrate conversion rates . Key Steps :
- Positive/negative controls to validate assay conditions.
- Triplicate runs to assess reproducibility.
- Statistical analysis (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly when scaling reactions?
- Methodological Answer : Yield optimization employs Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). For instance, fractional factorial designs isolate critical factors. A split-plot experimental framework (as used in agricultural chemistry studies) efficiently manages nested variables . Case Study :
- Catalyst Screening : Pd/C vs. CuI in coupling steps.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. ethers.
Table 2 : Yield Optimization Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 80°C, 12 hrs | Pd/C | DMF | 62 |
| 100°C, 6 hrs | CuI | DMSO | 78 |
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Long-term environmental studies, such as Project INCHEMBIOL, evaluate:
- Abiotic transformations : Hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic degradation : Microbial consortium assays (e.g., OECD 301B).
- Bioaccumulation : LogP measurements and trophic transfer modeling .
Key Metrics : - Half-life (t₁/₂) in soil/water.
- EC₅₀ for model organisms (e.g., Daphnia magna).
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, solvent carriers). Resolve via:
- Meta-analysis : Pool data from multiple studies, adjusting for confounding variables.
- Standardization : Adopt OECD/ISO protocols for reproducibility.
- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate pathways .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
